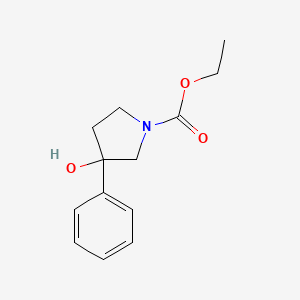

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15739904

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 |

| Standard InChI Key | SMPDXERIENIPNQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O |

Introduction

Structural and Physicochemical Properties

Spectral and Crystallographic Data

While direct crystallographic data for this compound are sparse, related pyrrolidine derivatives exhibit envelope conformations in solid-state structures, with the substituent-bearing carbon as the flap . Computational models suggest similar behavior, where the phenyl group adopts equatorial positions to minimize steric strain .

Synthetic Methodologies

Enzymatic Resolution

A prominent route involves lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate, yielding enantiomerically pure (S)- and (R)-esters. Key findings include:

-

Novozyme 435 (Candida antarctica lipase B) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer at 55.6% conversion using vinyl acetate as an acyl donor .

-

Solvent optimization shows t-butyl methyl ether and isopropyl ether enhance reaction rates and selectivity .

| Conditions | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |

|---|---|---|---|

| Vinyl acetate, t-BuOMe | 55.6 | 100 | 97.8 |

| Vinyl propionate, i-Pr₂O | 52.1 | 99.9 | 98.7 |

Chemical Synthesis

Alternative approaches include multi-component reactions (MCRs) using ethyl benzoylacetate, aldehydes, and amines. For example:

-

Baker’s yeast-mediated reduction of ethyl benzoylacetate yields (S)-ethyl 3-hydroxy-3-phenylpropionate (85% ee) .

-

Pd-C catalyzed hydrogenation of unsaturated precursors provides diastereomeric mixtures, resolved via column chromatography .

Pharmaceutical and Industrial Applications

Intermediate for Antidepressants

The (S)-enantiomer is a key intermediate in synthesizing Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Enzymatic resolution offers a greener alternative to traditional chemical methods, reducing waste and improving stereoselectivity .

Future Directions

Synthetic Improvements

-

C-H activation strategies could streamline synthesis, as demonstrated for related pyrrolidines .

-

Asymmetric catalysis using chiral auxiliaries may enhance enantioselectivity beyond enzymatic methods .

Pharmacological Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume